molecular formula C31H23Cl6N2O+ B1211579 Calmidazolium CAS No. 95013-41-5

Calmidazolium

Cat. No.: B1211579
CAS No.: 95013-41-5
M. Wt: 652.2 g/mol
InChI Key: CTKNMSVWMRRCPW-UHFFFAOYSA-N
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Biological Activity

Calmidazolium (CDZ) is a well-known calmodulin antagonist that plays a significant role in various biological processes by inhibiting calmodulin (CaM), a calcium-binding messenger protein. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Calmodulin and this compound

Calmodulin is a highly conserved protein that mediates calcium signaling in eukaryotic cells, regulating numerous physiological functions ranging from muscle contraction to neurotransmitter release. This compound acts as a potent inhibitor of CaM, altering its conformation and inhibiting its interaction with target proteins, thereby affecting calcium-dependent signaling pathways.

This compound binds to calmodulin and induces conformational changes that prevent it from interacting with its physiological targets. This binding stabilizes calmodulin in a closed conformation, effectively blocking its function as a calcium sensor. Recent studies have elucidated the structural dynamics involved in this interaction, revealing that CDZ can cause significant changes in the protein's structure, which are critical for its inhibitory action .

Calcium Signaling Modulation

This compound has been shown to modulate intracellular calcium levels. For instance, in HeLa cells, CDZ triggered a rapid increase in cytosolic Ca²⁺ concentration, which mimicked responses typically induced by Ins(1,4,5)P₃-generating agonists. The average peak response observed was approximately 462 nM when CDZ was applied at concentrations greater than 2 μM .

Table 1: Calcium Response Induced by this compound in HeLa Cells

Concentration (μM)Average Peak Response (nM)Notes
0.5N/ANo global response
2462 ± 44Initial transient increase
10935 ± 71Robust calcium entry

The effects of CDZ are reversible; repeated application can elicit oscillatory calcium responses similar to those observed during hormonal stimulation .

Effects on Cellular Structures

In vivo studies have demonstrated that prolonged exposure to this compound can lead to significant alterations in cellular structures. For example, treatment with CDZ resulted in vacuolation and calcification within testicular tubules and caused detachment of germ cells from the basal lamina .

Table 2: Effects of this compound on Testicular Structures

Treatment Duration (Weeks)Observed Effects
1Mild vacuolation
4Thickening of interstitial cells; germ cell detachment
5Fibrosis; necrosis of interstitial cells

Therapeutic Applications and Case Studies

This compound has been utilized in various research settings to explore its potential therapeutic applications. It has been studied for its effects on exocytotic glutamate release in neuronal models and has shown promise in modulating neurotransmitter release through P2X7 receptor activation .

Additionally, CDZ's ability to inhibit calmodulin-dependent phosphodiesterase and Ca²⁺-transporting ATPase highlights its potential as a therapeutic agent in conditions where calcium signaling is dysregulated .

Properties

CAS No.

95013-41-5

Molecular Formula

C31H23Cl6N2O+

Molecular Weight

652.2 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium

InChI

InChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1

InChI Key

CTKNMSVWMRRCPW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl

Synonyms

1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride
calmidazolium
calmidazolium chloride
calmidazolium ion
R 24571
R-24571

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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